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Compound of Interest

Compound Name:
(S)-(-)-4-Amino-2-hydroxybutyric

acid

Cat. No.: B113492 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-(-)-4-
Amino-2-hydroxybutyric acid, a key chiral building block in pharmaceutical research. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics, offering a foundational resource for its identification,

characterization, and application in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of (S)-(-)-4-
Amino-2-hydroxybutyric acid. The data presented here were obtained from standard 1D

NMR experiments.

¹H NMR Spectroscopic Data
Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of

hydrogen atoms in the molecule. The spectrum of (S)-(-)-4-Amino-2-hydroxybutyric acid is

characterized by distinct signals corresponding to the protons at each carbon position.

Table 1: ¹H NMR Spectroscopic Data for (S)-(-)-4-Amino-2-hydroxybutyric acid
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~4.1 Triplet (t) Not available H-2

~3.1 Triplet (t) Not available H-4

~2.0 Multiplet (m) Not available H-3

Note: Data is based on typical spectra and may vary based on experimental conditions.

¹³C NMR Spectroscopic Data
Carbon-13 NMR (¹³C NMR) identifies the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for (S)-(-)-4-Amino-2-hydroxybutyric acid

Chemical Shift (δ) ppm Assignment

~175 C-1 (Carboxyl)

~70 C-2 (CH-OH)

~40 C-4 (CH₂-NH₂)

~35 C-3 (CH₂)

Note: Data is based on typical spectra and may vary based on experimental conditions.

Experimental Protocol for NMR Spectroscopy
The following provides a general methodology for acquiring NMR spectra of amino acids like

(S)-(-)-4-Amino-2-hydroxybutyric acid.

Sample Preparation: A 10-30 mg sample of (S)-(-)-4-Amino-2-hydroxybutyric acid is

dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterium oxide (D₂O), in a 5 mm

NMR tube.

Instrumentation: A standard NMR spectrometer, for instance, a Bruker Avance operating at

400 MHz for ¹H NMR and 100 MHz for ¹³C NMR, is utilized.
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¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters

include a spectral width of approximately 12 ppm, a sufficient number of scans for a good

signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is conducted. A spectral width

of about 200 ppm is used, with a significantly larger number of scans (e.g., 1024 or more)

and a relaxation delay of 2-5 seconds to ensure full relaxation of the carbon nuclei.

Data Processing: The acquired Free Induction Decay (FID) is processed with an appropriate

window function (e.g., exponential multiplication) followed by a Fourier transform. The

resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to

an internal or external standard.

Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation at various frequencies.

FT-IR Spectroscopic Data
The Attenuated Total Reflectance (ATR) FT-IR spectrum of (S)-(-)-4-Amino-2-hydroxybutyric
acid reveals characteristic absorption bands for its functional groups.[1]

Table 3: FT-IR Spectroscopic Data for (S)-(-)-4-Amino-2-hydroxybutyric acid

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3200-3500 (broad) O-H stretch Hydroxyl group

2800-3200 (broad) N-H stretch Amino group

~2950 C-H stretch Aliphatic CH₂ and CH

~1640 (broad) C=O stretch Carboxylate (COO⁻)

~1580 N-H bend Amino group

~1400 O-H bend Hydroxyl group

~1080 C-O stretch Hydroxyl group
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Note: Peak positions are approximate and can be influenced by the physical state of the

sample and experimental conditions.

Experimental Protocol for ATR-FT-IR Spectroscopy
A general procedure for obtaining an ATR-FT-IR spectrum is as follows:

Instrumentation: A Fourier Transform Infrared spectrometer equipped with an Attenuated

Total Reflectance accessory, such as a Bio-Rad FTS with a DuraSamplIR II, is used.[1]

Sample Preparation: A small amount of the solid (S)-(-)-4-Amino-2-hydroxybutyric acid is

placed directly onto the ATR crystal.

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The

sample is then brought into firm contact with the crystal using a pressure clamp. The sample

spectrum is then acquired, typically over a range of 4000 to 400 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Mass spectrometry is a technique used to measure the mass-to-charge ratio (m/z) of ions.

Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing polar

molecules like amino acids.

Mass Spectrometry Data
The molecular weight of (S)-(-)-4-Amino-2-hydroxybutyric acid is 119.12 g/mol . In positive

ion mode ESI-MS, the protonated molecule [M+H]⁺ is typically observed.

Table 4: ESI-MS Data for (S)-(-)-4-Amino-2-hydroxybutyric acid

m/z Ion

120.06 [M+H]⁺
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Note: The observed m/z may vary slightly depending on the instrument's calibration and

resolution.

Experimental Protocol for ESI-MS
A general protocol for ESI-MS analysis is provided below:

Sample Preparation: A dilute solution of (S)-(-)-4-Amino-2-hydroxybutyric acid is prepared

in a suitable solvent system, such as a mixture of water and methanol or acetonitrile, often

with a small amount of formic acid to promote protonation.

Instrumentation: A mass spectrometer equipped with an electrospray ionization source is

used.

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or

through a liquid chromatography system. The instrument is operated in positive ion mode,

and the mass spectrum is acquired over a relevant m/z range (e.g., 50-500).

Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to

the protonated molecule [M+H]⁺.

Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound.
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General Spectroscopic Analysis Workflow
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Caption: A flowchart illustrating the general workflow for spectroscopic analysis.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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